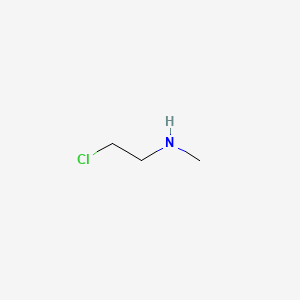

(2-CHLORO-ETHYL)-METHYL-AMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBQXUGQIFAFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186050 | |

| Record name | Ethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32315-92-7 | |

| Record name | Ethanamine, 2-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-CHLORO-ETHYL)-METHYL-AMINE chemical properties and reactivity

An In-depth Technical Guide to (2-Chloro-ethyl)-methyl-amine: Chemical Properties, Reactivity, and Applications for the Modern Scientist

Foreword

The chloroethylamine moiety is a cornerstone of reactive chemistry, underpinning the development of a vast array of compounds, from the earliest chemotherapeutics to contemporary materials science. Among these, this compound, a monofunctional nitrogen mustard, represents a fundamental building block. Its unique electronic and steric properties drive a powerful and predictable reactivity profile, centered on the formation of a highly strained and reactive aziridinium intermediate. Understanding the principles of this reactivity is not merely an academic exercise; it is essential for any researcher, scientist, or drug development professional seeking to harness its synthetic potential or mitigate its biological activity. This guide moves beyond a simple recitation of facts, offering a causal explanation of the molecule's behavior, grounded in established chemical principles and supported by field-proven methodologies. We will explore its synthesis, its characteristic reactions, the analytical techniques required for its characterization, and the critical safety protocols for its handling, providing a comprehensive resource for its effective and safe utilization in the laboratory and beyond.

Core Chemical and Physical Characteristics

A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvent systems to establishing safe handling and storage conditions.

Systematic Identification

-

IUPAC Name: 2-chloro-N-methylethanamine[1]

-

Common Synonyms: N-methyl-2-chloroethylamine, (2-Chloroethyl)methylamine, Methylaminoethyl chloride[1][2]

-

CAS Number: 32315-92-7 (Free Base)[1]; 55-86-7 (Bifunctional analogue, Mechlorethamine HCl)

-

Molecular Formula: C₃H₈ClN (Free Base)[1]; C₃H₉Cl₂N (Hydrochloride Salt)[3]

-

InChI Key: YFBQXUGQIFAFMM-UHFFFAOYSA-N (Free Base)[1]

Physicochemical Properties

The properties of this compound are most commonly reported for its hydrochloride salt, which is a more stable and easily handled solid compared to the free base.

| Property | Value (for Hydrochloride Salt) | Reference |

| Molecular Weight | 129.99 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~175 - 179 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in water | |

| Aqueous Solution pH | Acidic |

The Heart of Reactivity: The Aziridinium Ion Mechanism

The entire chemical and biological persona of this compound is dictated by its ability to form a highly reactive three-membered ring intermediate. This is not a simple substitution reaction but a sophisticated two-step process that dramatically enhances its electrophilicity.

The Intramolecular Cyclization

The process begins with the nitrogen atom's lone pair of electrons acting as an internal nucleophile. It attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction.[4] This cyclization results in the formation of a strained, positively charged N-methylaziridinium ion.[4]

The causality here is key: the proximity of the amine to the alkyl chloride (a classic "neighboring group participation" effect) makes this an exceptionally favorable and rapid intramolecular process compared to any potential intermolecular reactions, especially in dilute solutions.

Alkylation of Nucleophiles

The generated aziridinium ion is a potent electrophile for two reasons: the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom, which polarizes the C-N bonds. This intermediate reacts readily with a wide range of nucleophiles.[4] The subsequent ring-opening reaction, where a nucleophile attacks one of the ring carbons, has characteristics of an SN1-like pathway because the rate-determining step is often the formation of the aziridinium ion itself, which then reacts rapidly.[4]

This powerful alkylating capability is the basis for its utility in synthesis and its biological activity, where nucleophiles on biomolecules (like the N7 of guanine in DNA) are the targets.[4][5]

Caption: The core reaction mechanism of this compound.

Synthetic Routes and Experimental Protocols

The synthesis of chloroethylamines generally involves the substitution of a hydroxyl group from a precursor ethanolamine. The choice of chlorinating agent is a critical decision, balancing yield, safety, and environmental impact.

Protocol: Synthesis via Thionyl Chloride

This is a classic and high-yielding method but requires stringent safety precautions due to the use of thionyl chloride and the evolution of HCl and SO₂ gases.[4][6]

Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which readily decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is irreversible as the gaseous byproducts escape, driving the reaction to completion.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a bubbler connected to a sodium hydroxide solution).

-

Reagents: Dissolve N-methylethanolamine in a suitable chlorinated solvent (e.g., 1,2-dichloroethane).[4]

-

Reaction: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise via an addition funnel. The reaction is exothermic.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]

-

Workup: Cool the mixture. Quench the reaction by carefully adding an alcohol like methanol.[4]

-

Isolation: Remove the solvent under reduced pressure to yield the crude hydrochloride salt, which can then be purified by recrystallization.

Protocol: "Green" Synthesis via Hydrogen Chloride

This method avoids the use of thionyl chloride, reducing the generation of polluting gases.[4][6]

Causality: This is a direct nucleophilic substitution where the protonated hydroxyl group of the ethanolamine becomes a good leaving group (water), which is then displaced by the chloride ion. An acid catalyst can facilitate this process.

Step-by-Step Methodology:

-

Setup: Use a pressure-rated reaction vessel equipped with a gas inlet tube, stirrer, and temperature control.

-

Saturation: Dissolve N-methylethanolamine in a suitable solvent and saturate the solution with hydrogen chloride (HCl) gas.

-

Catalysis: Add a catalytic amount of an organic acid (e.g., adipic acid).[4]

-

Reaction: Heat the sealed mixture under controlled pressure and temperature. The reaction may require a longer time compared to the thionyl chloride method.[6]

-

Isolation: Upon completion, cool the vessel, vent any excess pressure, and isolate the precipitated hydrochloride salt by filtration. Wash the product with a cold, non-polar solvent and dry under vacuum.

Caption: Primary synthetic pathways to this compound HCl.

Analytical Characterization Techniques

Confirming the identity, purity, and stability of this compound is paramount, especially in drug development where trace-level impurities must be quantified.

| Technique | Purpose | Key Considerations |

| GC-MS | Purity assessment, identification of volatile impurities. | Derivatization is often required to improve volatility and chromatographic behavior.[7] |

| LC-MS (HILIC) | Quantification of the polar amine and related genotoxic impurities (GTIs) in drug substances.[8] | Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining this polar compound.[8] |

| UHPLC-MS/MS | Highly sensitive and selective quantification of trace-level impurities. | Multiple Reaction Monitoring (MRM) provides excellent specificity.[9] |

| NMR (¹H, ¹³C) | Unambiguous structure confirmation. | Provides detailed information about the molecular skeleton. |

| FTIR | Functional group identification. | Confirms the presence of N-H and C-Cl bonds. |

Critical Safety and Handling Protocols

This compound and its salts are hazardous materials that demand rigorous handling procedures. The primary risks stem from its irritant properties and its nature as an alkylating agent.

Hazard Identification

The hydrochloride salt is classified as an irritant and is harmful. GHS classifications for similar chloroethylamines include acute toxicity (oral), skin corrosion/irritation, serious eye damage, and specific target organ toxicity (respiratory irritation).[10] It is crucial to treat this compound as potentially toxic and handle it with appropriate care.

Step-by-Step Handling Protocol

This protocol is a self-validating system; adherence to each step ensures the safety of the operator.

-

Engineering Controls: All handling of the solid powder and its solutions MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Check for tears or punctures before use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.

-

Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

-

-

Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.[11] Use a container that can be securely sealed immediately after dispensing.

-

Solution Preparation: Add the solid to the solvent slowly. Be aware that dissolving the salt may be exothermic.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, weighing paper) must be disposed of in a dedicated, clearly labeled hazardous waste container.

-

Spill Response: In case of a spill, evacuate the immediate area. Use an appropriate spill kit (absorbent material) to contain the spill, and decontaminate the area as per your institution's safety guidelines. Do not attempt to clean a large spill without proper training and equipment.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[11]

Applications in Research and Drug Development

The reactivity of the chloroethyl group, mediated by the aziridinium ion, makes this molecule a valuable intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It serves as a key building block for a wide range of active pharmaceutical ingredients (APIs). Its ability to introduce a reactive methylaminoethyl moiety is fundamental to constructing more complex molecular architectures.[2][12]

-

Ligand Development: The nitrogen atom is a good coordination site, making chloroethylamine derivatives useful precursors for synthesizing ligands for metal complexes with catalytic or therapeutic properties.[4]

-

Prodrug Design: The reactive chloroethyl group can be masked within a larger molecule, creating a prodrug. This strategy aims to improve drug delivery to a target tissue, where the active alkylating agent is then released locally, potentially enhancing the therapeutic index.[4]

-

Historical Significance: The study of bifunctional analogues of this compound, like Mechlorethamine (N-methyl-bis(2-chloroethyl)amine), ushered in the age of chemotherapy.[4][13] Understanding the monofunctional version is crucial for dissecting the mechanisms of these pioneering drugs.

Conclusion

This compound is far more than a simple alkyl chloride. It is a sophisticated chemical tool whose reactivity is dominated by the elegant and powerful neighboring group participation of its nitrogen atom. The resulting aziridinium intermediate provides a reliable and potent means of alkylation, a feature that has been exploited extensively in both organic synthesis and medicinal chemistry. For the modern scientist, a mastery of its properties, reaction mechanisms, and handling requirements is essential for innovation. Whether it is being used to build the next generation of targeted therapeutics or to synthesize novel materials, the principles outlined in this guide provide the authoritative grounding necessary for its safe and effective application.

References

-

Benchchem. This compound | 32315-92-7.

-

Defense Technical Information Center (DTIC). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.

-

PubChem. (2-Chloroethyl)(ethyl)methylamine hydrochloride | C5H13Cl2N | CID 25021949.

-

Solubility of Things. Methylaminoethyl chloride.

-

PubChem. Ethanamine, 2-chloro-N-methyl- | C3H8ClN | CID 20652.

-

Cheméo. Chemical Properties of Bis(2-chloroethyl)methylamine (CAS 51-75-2).

-

Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

-

Anshul Specialty Molecules. 2-Chloroethyl Amine HCl.

-

LookChem. This compound Safety Data Sheets(SDS).

-

ResearchGate. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.

-

ChemicalBook. 51-75-2 | CAS DataBase.

-

European Chemicals Agency (ECHA). Chlormethine - Substance Information.

-

Sigma-Aldrich. SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride.

-

Oxford Academic. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

-

Nanjing Finechem Holding Co.,Limited. N-Methyl-2-Chloroethylamine Hydrochloride.

-

Fisher Scientific. Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET.

-

NIST Chemistry WebBook. Bis(2-chloroethyl)methylamine.

-

PharmaCompass. N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard.

-

TCI Chemicals. 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet.

-

ChemicalBook. 2-Chloroethylamine hydrochloride | 870-24-6.

-

Wikipedia. Chlormethine.

-

ResearchGate. (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

-

PubChem. Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1).

-

Guidechem. This compound 32315-92-7 wiki.

-

LKT Labs. Mechlorethamine Hydrochloride.

-

Sigma-Aldrich. Mechlorethamine hydrochloride.

Sources

- 1. Ethanamine, 2-chloro-N-methyl- | C3H8ClN | CID 20652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | C3H9Cl2N | CID 3028223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 32315-92-7 | Benchchem [benchchem.com]

- 5. Mechlorethamine Hydrochloride - LKT Labs [lktlabs.com]

- 6. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. (2-Chloroethyl)(ethyl)methylamine hydrochloride | C5H13Cl2N | CID 25021949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. 2-Chloroethyl Amine HCl [anshulchemicals.com]

- 13. Chlormethine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on (2-Chloro-ethyl)-methyl-amine as a DNA Alkylating Agent

<

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on (2-Chloro-ethyl)-methyl-amine and its significance as a DNA alkylating agent. As a foundational molecule in the broader class of nitrogen mustards, its study offers critical insights into the mechanisms of DNA damage, repair, and the development of chemotherapeutic agents. This document moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its reactivity, experimental considerations, and its role in the landscape of cancer therapy and toxicology. We will explore its chemical properties, mechanism of action, synthesis, and the critical safety protocols required for its handling.

Introduction to this compound and the Nitrogen Mustard Family

This compound is a monofunctional alkylating agent, meaning it possesses a single reactive chloroethyl group. It is a structural analogue of the more widely known bifunctional nitrogen mustards, such as mechlorethamine (N-methyl-bis(2-chloroethyl)amine or HN2), which was the first alkylating agent approved for clinical use.[1] These compounds were initially developed as chemical warfare agents but their ability to target rapidly dividing cells led to their investigation as cancer therapeutics.[1][2]

The cytotoxicity of nitrogen mustards is primarily mediated through their ability to form covalent bonds with cellular macromolecules, with DNA being the most critical target.[3][4] This covalent modification, or alkylation, disrupts essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₈ClN | [6] |

| Molecular Weight | 93.55 g/mol | [1] |

| IUPAC Name | 2-chloro-N-methylethanamine | [1][6] |

| CAS Number | 32315-92-7 | [1][6] |

| Appearance | Colorless to pale yellow, oily liquid | [7][8] |

| Odor | Faint fishy, musty, soapy, or fruity | [7][8][9] |

| Solubility | Soluble in water and alcohol | [10][11] |

| Stability | Unstable in neutral or alkaline aqueous solutions | [10] |

The Core Mechanism: DNA Alkylation

The biological activity of this compound is intrinsically linked to its ability to alkylate DNA. This process is initiated by a key intramolecular cyclization reaction.

Formation of the Aziridinium Ion

The rate-determining step in the action of chloroethylamines is the formation of a highly reactive aziridinium ion intermediate.[1] This occurs through an intramolecular cyclization where the nitrogen atom, acting as a nucleophile, displaces the chloride ion.[1][12] This strained, three-membered ring is a potent electrophile, readily susceptible to attack by nucleophiles.

Caption: The pathway of DNA alkylation by this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of research in this area. While various synthetic routes exist, a common method involves the reaction of N-methylethanolamine with a chlorinating agent like thionyl chloride. [13]

General Synthesis Protocol

Disclaimer: The following is a generalized protocol for informational purposes only. The synthesis of nitrogen mustards should only be attempted by trained professionals in a properly equipped laboratory with stringent safety protocols in place.

Objective: To synthesize this compound hydrochloride from N-methylethanolamine.

Materials:

-

N-methylethanolamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-methylethanolamine in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution via a dropping funnel. This reaction is exothermic and releases HCl gas, requiring proper ventilation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure complete reaction.

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or other chromatographic techniques to yield this compound hydrochloride as a crystalline solid. [14]

Experimental Workflow for Studying DNA Alkylation

Caption: A typical experimental workflow for investigating the effects of this compound.

Applications in Research and Drug Development

While monofunctional alkylating agents are generally less cytotoxic than their bifunctional counterparts, they are invaluable research tools. [15]They allow for the study of DNA damage and repair pathways in a more controlled manner, without the complexities introduced by interstrand cross-links.

This compound and its derivatives serve as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. []The reactive chloroethyl group is a versatile synthon for introducing the N-methyl-ethylamine moiety. [1]Furthermore, these compounds are used to induce DNA damage in laboratory settings to study cellular responses and the efficacy of DNA repair inhibitors. [17]

Safety, Handling, and Decontamination

Nitrogen mustards are highly toxic and hazardous materials. [7][10]They are classified as vesicants, meaning they can cause severe blistering on contact with skin, eyes, and the respiratory tract. [7][18]Due to their carcinogenic, mutagenic, and teratogenic properties, extreme caution must be exercised when handling these compounds. [10]

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles or a face shield. [7][19]* Ventilation: All work with nitrogen mustards must be conducted in a certified chemical fume hood to prevent inhalation of vapors. [20]* Handling: Avoid direct contact with the skin, eyes, and mucous membranes. [10]In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [21]* Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents. [22]The hydrochloride salt is hygroscopic and should be protected from moisture. [14]* Waste Disposal: All contaminated materials and waste must be disposed of as hazardous waste according to institutional and regulatory guidelines. [20]

Decontamination Procedures

In the event of a spill, the area should be evacuated and decontaminated by trained personnel. A common decontamination procedure involves the use of a 60-70% ethanol solution to dampen the spilled material, followed by transfer to a sealed container for disposal. [22]Surfaces can then be washed with the ethanol solution followed by soap and water. [22]

Conclusion and Future Perspectives

This compound, as a fundamental monofunctional nitrogen mustard, provides a critical lens through which to examine the intricate dance between DNA damage and cellular response. Its relative simplicity allows for a more focused investigation of mono-adduct formation and the subsequent engagement of DNA repair pathways. While its direct therapeutic applications are limited compared to its bifunctional relatives, its role as a research tool and a synthetic building block remains indispensable.

Future research will likely continue to leverage this compound and its derivatives to unravel the nuances of DNA repair mechanisms, identify new therapeutic targets, and design novel prodrugs with enhanced selectivity for cancer cells. The ongoing development of sensitive analytical techniques will further aid in the detection and quantification of DNA adducts, providing deeper insights into the dose-response relationships and the ultimate fate of cells exposed to these potent alkylating agents.

References

-

Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. (n.d.). AACR Journals. Retrieved January 21, 2026, from [Link]

-

Adenine-Containing DNA−DNA Cross-Links of Antitumor Nitrogen Mustards. (2009, January 19). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Crosslinking of DNA. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles. (2019, December 16). PubMed. Retrieved January 21, 2026, from [Link]

-

Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. (1995, March). PubMed. Retrieved January 21, 2026, from [Link]

-

Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes. (2020, December 1). PMC. Retrieved January 21, 2026, from [Link]

-

Kinetic studies of DNA interstrand crosslink by nitrogen mustard and phenylalanine mustard. (1990, October 1). RIT Digital Institutional Repository. Retrieved January 21, 2026, from [Link]

-

Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 21, 2026, from [Link]

-

Chlormethine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines. (n.d.). CDC. Retrieved January 21, 2026, from [Link]

-

Mechlorethamine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

(A) Mechanism of DNA alkylation by nitrogen mustard melphalan; (B)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. (2018, February 1). PMC. Retrieved January 21, 2026, from [Link]

-

The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Nitrogen Mustard. (2024, September 6). CDC. Retrieved January 21, 2026, from [Link]

-

Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). (2012, June 1). PMC. Retrieved January 21, 2026, from [Link]

-

Nitrogen Mustards Fact Sheet. (n.d.). CDC. Retrieved January 21, 2026, from [Link]

-

Hazardous Substance Fact Sheet - Nitrogen Mustard. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]

-

N-methyl-bis(2-chloroethyl)amine hydrochloride. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

Bis 2(Chloroethyl)amine HCL. (n.d.). Seta Chemicals. Retrieved January 21, 2026, from [Link]

-

Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. (2000, February). DTIC. Retrieved January 21, 2026, from [Link]

-

Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine. (1995, March 1). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Methylaminoethyl chloride. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]

-

Clinical and High-Dose Alkylating Agents. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017, August 25). ACG Publications. Retrieved January 21, 2026, from [Link]

-

Bis(2-chloroethyl)amine hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. (2023, August 7). PMC. Retrieved January 21, 2026, from [Link]

-

Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. (1977, May). PubMed. Retrieved January 21, 2026, from [Link]

-

2-Chloroethyl Amine HCl. (n.d.). Anshul Specialty Molecules. Retrieved January 21, 2026, from [Link]

-

Synthesis of some nitrogen mustrads. (2010). Oriental Journal of Chemistry, 26(2), 643-648. Retrieved from [Link]

Sources

- 1. This compound | 32315-92-7 | Benchchem [benchchem.com]

- 2. Mechlorethamine Hydrochloride - LKT Labs [lktlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MECHLORETHAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. N-methyl-bis(2-chloroethyl)amine hydrochloride [chembk.com]

- 15. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Seta Chemicals [setachemicals.com]

- 18. Chlormethine - Wikipedia [en.wikipedia.org]

- 19. dhd2.org [dhd2.org]

- 20. nj.gov [nj.gov]

- 21. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]

- 22. NITROGEN MUSTARD HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

(2-CHLORO-ETHYL)-METHYL-AMINE aziridinium ion formation

An In-depth Technical Guide: The Genesis of a Reactive Intermediate: Formation of the Aziridinium Ion from (2-Chloro-ethyl)-methyl-amine

Executive Summary

Nitrogen mustards represent a foundational class of alkylating agents, with their biological activity being entirely dependent on the in-situ formation of a highly electrophilic aziridinium cation. This guide provides a detailed examination of the intramolecular cyclization of this compound (mechlorethamine) to its corresponding aziridinium ion. We will explore the fundamental reaction mechanism, delve into the kinetics and the critical factors influencing the reaction rate, present validated experimental protocols for its study, and discuss the profound biological implications of this transformation in the context of cancer chemotherapy. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this critical activation step.

The Core Mechanism: From Latent Precursor to Potent Electrophile

The conversion of the relatively stable this compound into a highly reactive alkylating agent is a classic example of neighboring group participation, a process that underpins its therapeutic efficacy and its toxicity.

The Intramolecular Cyclization Pathway

Under physiological conditions (e.g., neutral or alkaline pH in an aqueous environment), the nitrogen mustard spontaneously cyclizes to form the reactive aziridinium ion.[1] The mechanism proceeds via a first-order intramolecular nucleophilic substitution (SNi) reaction.[2]

-

Nucleophilic Attack: The defining step is the attack of the nucleophilic lone pair of electrons on the tertiary nitrogen atom at the adjacent electrophilic β-carbon atom.[1][3]

-

Chloride Displacement: This internal attack displaces the chloride ion, which is a competent leaving group.[1]

-

Aziridinium Formation: The result is a strained, three-membered heterocyclic ring with a positive charge on the nitrogen atom—the aziridinium ion.[2][4]

This cation is highly reactive due to significant ring strain and the positive charge on the nitrogen, making it a potent electrophile ready to be attacked by biological nucleophiles like DNA.[3][4]

Caption: Workflow for kinetic analysis of aziridinium ion formation via NMR.

Protocol: Isolation of Stable Aziridinium Ion Salts

To characterize the aziridinium ion directly, it can be generated and stabilized using a silver salt to abstract the chloride, paired with a non-nucleophilic counter-anion. [5] Objective: To generate and isolate a stable aziridinium salt for spectroscopic characterization.

Materials:

-

This compound

-

Silver tetrafluoroborate (AgBF₄) or silver perchlorate (AgClO₄)

-

Anhydrous, non-nucleophilic solvent (e.g., dry acetone or CD₃CN)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Setup: Perform all steps under an inert atmosphere to exclude water, which is nucleophilic.

-

Reaction: Dissolve the this compound in the anhydrous solvent. Add a stoichiometric amount of the silver salt (e.g., AgBF₄).

-

Precipitation: The insoluble silver chloride (AgCl) will precipitate out of the solution, driving the reaction forward.

-

Isolation: Filter the reaction mixture to remove the AgCl precipitate. The filtrate now contains the aziridinium tetrafluoroborate salt.

-

Analysis: The resulting solution can be directly analyzed by NMR (¹H, ¹³C) and other spectroscopic methods to confirm the structure of the stable aziridinium ion. [5]

Biological Ramifications: The Role in DNA Alkylation

The formation of the aziridinium ion is not the end goal, but rather the critical activation step that enables the molecule to exert its cytotoxic effects by alkylating DNA. [1][4]

The Attack on the Genome

The highly electrophilic aziridinium ion is readily attacked by nucleophilic centers within the DNA molecule. While several sites can be alkylated, the N7 position of guanine is the most frequent and biologically significant target. [2][6]Other potential sites include the N3 of adenine and the phosphodiester backbone. [2]This initial reaction forms a mono-adduct, covalently linking the drug to a single DNA strand.

From Mono-adduct to Interstrand Cross-link

Mechlorethamine is a bifunctional agent, meaning it possesses a second (2-chloroethyl) arm. After the first alkylation event, this second arm can undergo the same intramolecular cyclization to form another aziridinium ion. This second reactive center can then alkylate a guanine on the opposite DNA strand, resulting in a covalent interstrand cross-link (ICL). [1][2]This ICL physically prevents the separation of the DNA strands, thereby halting the processes of DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis. [1][2]

Conclusion

The transformation of this compound into its aziridinium ion is a finely tuned chemical event, governed by principles of intramolecular catalysis and influenced by the surrounding physiological environment. This process converts a stable precursor into a potent electrophile capable of inflicting lethal damage on cellular DNA. A thorough understanding of this activation mechanism, its kinetics, and the factors that control it is essential for the rational design of new alkylating agents with improved therapeutic indices and for optimizing the clinical application of existing nitrogen mustard-based therapies.

References

- The Onyx Review. (2017). Exploiting Nucleophilic Attack in Chemotherapy.

- Phillips, O. B., et al. (2000). Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones. PubMed.

- Ahmad, A., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry.

- Gálvez-Pérez, A., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers.

- Gray, P. J. (1989). A Literature Review on the Mechanism of Action of Sulphur and Nitrogen Mustard. DTIC.

- Luchko, T., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. PubMed.

- Musser, S. M., et al. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. PubMed.

- Wang, Q-Q., et al. (2012). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry.

- BenchChem. (2025). The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the Formation of Aziridinium Ions from Nitrogen Mustards.

- Gates, K. S. (2000). Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. PubMed.

- International Journal of Innovative Research in Technology. (2023). A Review on Nitrogen Mustards: “Key Players in the Fight Against Cancer”.

- Foye, W. O., et al. (n.d.). Pharmaceutical chemistry.

- Jalalifar, M., & Khalikov, S. (2013). Synthesis and Evaluation of Cyclic and Noncyclic Phosphoramide Nitrogen Mustards. International Journal of Modern Organic Chemistry.

- Ranjith, K., & Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. MDPI.

- Helbing, T., et al. (2021). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. ResearchGate.

- Ha, H.-J., et al. (2021). Synthetic Applications of Aziridinium Ions. PubMed.

- Yadav, N. N., & Ha, H.-J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments.

- Ha, H.-J., et al. (2008). The preparation of stable aziridinium ions and their ring-openings. PubMed.

- Ha, H.-J., et al. (2008). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications.

Sources

(2-CHLORO-ETHYL)-METHYL-AMINE structure and function

An In-Depth Technical Guide to (2-Chloro-ethyl)-methyl-amine: Structure, Function, and Application

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a monofunctional nitrogen mustard and a pivotal molecule in the fields of organic synthesis and pharmacology. We will delve into its fundamental chemical structure, its mechanism of action as a potent alkylating agent, and its functional implications in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the existing literature but also actionable insights into its experimental application, synthesis, and handling. We will explore the causality behind its reactivity, grounded in the formation of the highly electrophilic aziridinium ion, and contextualize its significance by comparing it with its well-known bifunctional analogue, mechlorethamine.

Introduction: The Significance of a Simple Chloroethylamine

This compound, while structurally unassuming, belongs to the historically significant class of nitrogen mustards. These compounds, originally developed as chemical warfare agents, were paradoxically the harbingers of modern chemotherapy.[1][2][3] The observation that nitrogen mustards could destroy rapidly dividing lymphatic tissue and bone marrow led to the hypothesis that they could similarly target cancer cells.[4] This culminated in the clinical use of mechlorethamine, the bifunctional analogue of our topic compound, establishing alkylating agents as a cornerstone of cancer treatment.[4][5]

This compound, possessing a single reactive chloroethyl group, is classified as a monofunctional alkylating agent.[6] While its bifunctional counterparts are known for creating highly cytotoxic DNA interstrand cross-links, the monofunctional nature of this compound offers a more nuanced tool for researchers. It allows for the study of mono-alkylation events, serving as a valuable building block in organic synthesis for introducing the N-methyl-ethylamine moiety into more complex molecules, and acting as a foundational structure for designing novel therapeutic agents.[6][7] Understanding its structure and function is therefore critical for leveraging its potential in drug discovery and chemical biology.

Chemical Structure and Physicochemical Properties

The reactivity and biological function of this compound are direct consequences of its molecular architecture. It features a central nitrogen atom bonded to a methyl group and a 2-chloroethyl group. This arrangement is key to its mechanism of action.

| Property | Value | Source |

| Chemical Name | 2-chloro-N-methylethanamine | [8] |

| CAS Number | 32315-92-7 | [9][10] |

| Molecular Formula | C₃H₈ClN | [9][11] |

| Molecular Weight | 93.55 g/mol | [8] |

| Boiling Point | 110.3°C at 760 mmHg | [9] |

| Density | 0.952 g/cm³ | [9] |

| Flash Point | 20.5°C | [9] |

| pKa | 8.75 (Predicted) | [11] |

| LogP | 0.83550 | [9] |

The presence of the nitrogen atom's lone pair of electrons adjacent to the electrophilic carbon of the chloroethyl group is the critical structural feature that dictates its reactivity.

The Core Mechanism: Aziridinium Ion Formation and DNA Alkylation

The biological activity of all chloroethylamine compounds is predicated on their ability to form a highly reactive intermediate: the aziridinium ion. This process is a classic example of intramolecular catalysis, where the molecule's own structure facilitates its transformation into a potent electrophile.

Intramolecular Cyclization: The Rate-Determining Step

The mechanism begins with an intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion.[6] This results in the formation of a strained, three-membered ring containing a positively charged nitrogen atom—the N-methylaziridinium ion. This cyclization is the rate-determining step for its biological activity.[6]

The resulting aziridinium ion is a powerful electrophile due to the high ring strain and the positive charge on the nitrogen. It readily reacts with any available nucleophile, with DNA being a primary cellular target.

Caption: Mechanism of monofunctional DNA alkylation.

Reaction with Cellular Nucleophiles: DNA as the Primary Target

Once formed, the aziridinium ion is attacked by nucleophilic sites on biomolecules. The most significant target for cytotoxicity is DNA. The N7 position of guanine is the most nucleophilic site in DNA and is the primary point of alkylation by nitrogen mustards.[6][12][13] This reaction proceeds via an SN2-like pathway where the guanine base attacks one of the carbons in the aziridinium ring, causing the ring to open and forming a stable covalent bond.

This process results in a mono-adduct on the DNA strand. This is a critical distinction from bifunctional agents like mechlorethamine, which can undergo a second aziridinium formation and react with another guanine base, leading to DNA cross-linking.[6]

| Feature | Monofunctional (e.g., this compound) | Bifunctional (e.g., Mechlorethamine) |

| Reactive Groups | One chloroethyl group | Two chloroethyl groups |

| Mechanism | Forms one aziridinium ion | Can form two sequential aziridinium ions |

| Primary DNA Damage | Mono-alkylation of a single base (e.g., N7-guanine) | Interstrand and intrastrand cross-links |

| Cytotoxicity | Generally lower; damage is often repairable | High; cross-links are difficult to repair and block replication |

Mono-alkylation can still have significant biological consequences. The resulting DNA adduct can distort the helix, interfere with the binding of transcription factors, and stall DNA replication forks. If not repaired, these lesions can lead to mutations or trigger apoptosis (programmed cell death).[14]

Synthesis and Derivatization

The synthesis of this compound and its derivatives is a cornerstone of its application in research and development.

General Synthesis Route

A common and effective method for synthesizing chloroethylamines involves the reaction of the corresponding ethanolamine with a chlorinating agent, such as thionyl chloride (SOCl₂).[6]

For example, N-methylethanolamine can be treated with thionyl chloride to replace the hydroxyl group with a chlorine atom, yielding this compound hydrochloride. This is a well-established and reliable method for producing the desired compound.[15]

Caption: General synthesis of this compound.

Role as a Synthetic Building Block

The true versatility of this compound lies in its role as a synthon. Its reactive nature makes it an excellent building block for introducing the N-methyl-ethylamine moiety into larger, more complex molecules.[6][7] This is particularly relevant in drug development, where it can be used to synthesize:

-

Ligands for Metal Complexes: The nitrogen atom and the reactive chloroethyl group are used to create ligands for platinum and other metal complexes being investigated for anticancer properties.[6]

-

Prodrugs: The chloroethylamine moiety can be incorporated into prodrug designs, which are inactive molecules that are metabolically converted to an active cytotoxic agent within the body, potentially targeting tumor cells specifically.[6]

Experimental Protocol: In Vitro DNA Alkylation Assay

To provide a practical context, this section details a step-by-step protocol for assessing the DNA alkylating capability of this compound in vitro. This protocol is designed as a self-validating system with appropriate controls.

Objective

To qualitatively and quantitatively assess the ability of this compound to alkylate purified DNA (e.g., calf thymus DNA) in vitro.

Materials

-

This compound hydrochloride

-

High-purity calf thymus DNA

-

Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

-

DNA precipitation solution: 3M Sodium Acetate, pH 5.2, and 100% ice-cold ethanol

-

Nuclease P1

-

Alkaline Phosphatase

-

HPLC system with a C18 reverse-phase column

-

Control compounds: Mechlorethamine (positive control), N-methylethanamine (negative control)

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a 100 mM stock solution of this compound hydrochloride in the reaction buffer. Prepare fresh before use.

-

Prepare similar stock solutions for the positive (mechlorethamine) and negative (N-methylethanamine) controls.

-

Prepare a 1 mg/mL solution of calf thymus DNA in the reaction buffer. Ensure it is fully dissolved by gentle overnight rotation at 4°C.

-

-

Alkylation Reaction:

-

Set up reactions in 1.5 mL microcentrifuge tubes as follows:

-

Test: 100 µL DNA solution + 10 µL of 100 mM this compound solution (Final conc: 10 mM).

-

Positive Control: 100 µL DNA solution + 10 µL of 100 mM mechlorethamine solution.

-

Negative Control: 100 µL DNA solution + 10 µL of 100 mM N-methylethanamine solution.

-

DNA Only Control: 100 µL DNA solution + 10 µL reaction buffer.

-

-

Incubate all tubes at 37°C for 2 hours with gentle shaking.

-

-

DNA Purification:

-

Stop the reaction by precipitating the DNA. Add 1/10th volume of 3M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol to each tube.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant. Wash the pellet with 500 µL of 70% ice-cold ethanol and centrifuge again.

-

Air dry the pellet for 10-15 minutes to remove residual ethanol. Resuspend the DNA pellet in 50 µL of nuclease-free water.

-

-

Enzymatic Digestion to Nucleosides:

-

To the purified DNA, add Nuclease P1 and incubate according to the manufacturer's protocol to digest the DNA into individual mononucleotides.

-

Subsequently, add Alkaline Phosphatase to dephosphorylate the mononucleotides into nucleosides.

-

-

Analysis by HPLC:

-

Analyze the resulting nucleoside mixture by reverse-phase HPLC.

-

Monitor the chromatogram for the appearance of new peaks in the "Test" and "Positive Control" samples that are not present in the "Negative Control" or "DNA Only" samples. These new peaks represent the alkylated guanine (and other) adducts.

-

Quantify the adducts by integrating the peak areas and comparing them to standards if available.

-

Caption: Workflow for the In Vitro DNA Alkylation Assay.

Safety, Handling, and Toxicology

As a nitrogen mustard derivative, this compound is a hazardous substance and must be handled with extreme care.

-

Handling: Always handle this compound in a certified chemical fume hood. Avoid all contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16] Avoid forming dust or aerosols.[16]

-

Storage: Store in a cool, dry, and well-ventilated place. The container should be kept tightly closed.[16]

-

Toxicity: Chloroethylamines are powerful irritants and vesicants (blistering agents).[2][3] Exposure can cause severe damage to the skin, eyes, and respiratory tract.[2] Due to its mechanism as a DNA alkylating agent, it should be treated as a potential mutagen and carcinogen.

Conclusion

This compound serves as a quintessential model for understanding monofunctional alkylating agents. Its activity is elegantly dictated by its structure, proceeding through the formation of a highly reactive aziridinium ion to alkylate DNA. While its history is linked to the broader class of nitrogen mustards developed for warfare and later, chemotherapy, its modern utility is found in its role as a versatile synthetic intermediate for the construction of novel therapeutics and chemical probes. For the research scientist, a thorough understanding of its mechanism, synthesis, and handling is not merely academic but essential for its safe and effective application in advancing chemical biology and drug discovery.

References

-

Wikipedia. (2024). Nitrogen mustard. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Nitrogen Mustard | Chemical Emergencies. CDC. Retrieved from [Link]

-

Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316–320. Retrieved from [Link]

-

OncoLink. (2025). Mechlorethamine (Mustargen®, Nitrogen Mustard). Retrieved from [Link]

-

Bertin Environics. (2020). Nitrogen Mustard (HNs) 1930's. Retrieved from [Link]

-

Sci-Hub. (n.d.). Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine. Retrieved from [Link]

-

PharmaCompass. (n.d.). N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard. Retrieved from [Link]

-

LookChem. (2017). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

Wikipedia. (2024). Chlormethine. Retrieved from [Link]

-

Yale School of Medicine. (n.d.). Chemotherapy: From the Trenches of Warfare A Weapon to Fight Cancer. Clinical Trials at Yale. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Chloroethyl Amine HCl. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methylaminoethyl chloride. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2-chloro-N-methyl-. National Institutes of Health. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 32315-92-7. Retrieved from [Link]

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. Nitrogen Mustard | Chemical Emergencies | CDC [cdc.gov]

- 3. Nitrogen Mustard (HNs) 1930’s - Bertin Environics [environics.fi]

- 4. Chemotherapy: From the Trenches of Warfare A Weapon to Fight Cancer | Clinical Trials at Yale [medicine.yale.edu]

- 5. oncolink.org [oncolink.org]

- 6. This compound | 32315-92-7 | Benchchem [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethanamine, 2-chloro-N-methyl- | C3H8ClN | CID 20652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 32315-92-7 [amp.chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine / Chemical Research in Toxicology, 1995 [sci-hub.box]

- 14. 2-Chloro-N-(2-chloroethyl)-N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. prepchem.com [prepchem.com]

- 16. lookchem.com [lookchem.com]

An In-Depth Technical Guide to (2-Chloro-ethyl)-methyl-amine Hydrochloride: Properties, Synthesis, Reactivity, and Applications in Drug Development

This guide provides a comprehensive technical overview of (2-chloro-ethyl)-methyl-amine hydrochloride, a key building block in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Core Properties of this compound Hydrochloride

This compound hydrochloride is a bifunctional molecule possessing both a nucleophilic secondary amine and a reactive alkyl chloride. The hydrochloride salt form enhances its stability and water solubility, making it a convenient reagent for various chemical transformations.

| Property | Value | Source |

| Chemical Formula | C₃H₉Cl₂N | |

| Molecular Weight | 130.02 g/mol | |

| CAS Number | 506-81-0 | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 95-100 °C | [2] |

| Solubility | Soluble in water | [1] |

| Synonyms | 2-Chloro-N-methylethanamine hydrochloride, N-Methyl-2-chloroethylamine hydrochloride |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound hydrochloride involves the chlorination of N-methyl-2-hydroxyethylamine (also known as 2-(methylamino)ethanol) using thionyl chloride (SOCl₂). This method is favored for its high yield and relatively mild conditions.[2][3]

Rationale Behind the Experimental Choices

The choice of thionyl chloride as the chlorinating agent is strategic. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired product with the inversion of stereochemistry (SNi mechanism). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process. The use of a non-protic solvent like dichloromethane (DCM) is crucial to prevent unwanted side reactions of thionyl chloride with the solvent. The initial introduction of dry HCl gas serves to protonate the amine, protecting it from reacting with thionyl chloride. Cooling the reaction mixture to 0°C during the addition of thionyl chloride is a critical safety and purity measure to control the exothermic reaction and minimize the formation of impurities.

Step-by-Step Synthesis Protocol

Materials:

-

2-(Methylamino)ethanol

-

Dichloromethane (DCM), anhydrous

-

Dry hydrogen chloride (HCl) gas

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Diethyl ether or pentane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-(methylamino)ethanol (10 g, 133 mmol) in anhydrous dichloromethane (25 mL).

-

Bubble dry hydrogen chloride gas through the solution under stirring until the mixture becomes acidic (test with wet litmus paper). This protects the amine group by forming the hydrochloride salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (15.82 g, 133 mmol) dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent by distillation under reduced pressure.

-

To the residue, add toluene and evaporate under reduced pressure. Repeat this step to ensure the complete removal of any remaining thionyl chloride.

-

Wash the resulting solid with diethyl ether or pentane and dry under vacuum to yield this compound hydrochloride as a white solid.[2]

Reactivity Profile: The Aziridinium Ion Intermediate

The key to the synthetic utility of this compound lies in its ability to form a highly reactive aziridinium ion intermediate through intramolecular cyclization. This process is significantly influenced by pH.

Mechanism of Aziridinium Ion Formation and Nucleophilic Attack

Under neutral or basic conditions, the lone pair of electrons on the nitrogen atom can readily attack the adjacent carbon bearing the chlorine atom in an intramolecular nucleophilic substitution (SN2) reaction, displacing the chloride ion and forming a strained, three-membered aziridinium ring.[4][5] This aziridinium ion is a potent electrophile and is readily attacked by a wide range of nucleophiles. The ring-opening occurs at one of the carbon atoms of the aziridinium ring, leading to the formation of a new carbon-nucleophile bond.

Application in Drug Development: Synthesis of Dopamine Receptor Antagonists

This compound hydrochloride and its derivatives are valuable precursors in the synthesis of various pharmacologically active compounds, particularly those containing a piperazine or related heterocyclic core.[6] A prominent application is in the development of antipsychotic drugs that act as dopamine receptor antagonists.[7]

Dopamine Signaling and Antagonism

Dopamine is a key neurotransmitter in the brain, and its signaling is implicated in various neurological and psychiatric conditions. The overactivity of dopamine pathways is a central hypothesis in the pathophysiology of psychosis.[8] Dopamine receptors are G-protein coupled receptors, and their activation triggers a downstream signaling cascade. Antagonists of these receptors block the binding of dopamine, thereby inhibiting its effects.

Analytical Methods for Quality Control

Ensuring the purity of this compound hydrochloride is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and identifying impurities in this compound hydrochloride. A reverse-phase HPLC method can be developed for this purpose.

Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm) or by a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for better sensitivity, as the chromophore is weak.[4][9]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase.

Gas Chromatography (GC)

GC can also be used for the analysis of this compound, often after derivatization to improve its volatility and thermal stability.[10]

Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum provides valuable structural information. For this compound hydrochloride in DMSO-d₆, the expected signals are:

-

A triplet corresponding to the two protons of the -CH₂-Cl group.[2]

-

A triplet for the two protons of the -CH₂-N group.[2]

-

A singlet for the three protons of the -CH₃ group.[2]

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Characteristic peaks include:

-

N-H stretching vibrations.

-

C-H stretching vibrations of the alkyl groups.

-

C-N stretching vibrations.[2]

Safety and Handling

This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

-

May cause respiratory irritation.[11]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

Conclusion

This compound hydrochloride is a versatile and valuable reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that form the core of many pharmaceuticals. Its unique reactivity, proceeding through a highly electrophilic aziridinium ion intermediate, allows for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.

References

-

PubChem. (2-Chloroethyl)(ethyl)methylamine hydrochloride. [Link]

- Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648.

- Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

- G. L. T., M. C., G. C., C. G., C. M. C., & V. N. (1994). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 37(16), 2537-2544.

- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

- McCutcheon, R. A., Abi-Dargham, A., & Howes, O. D. (2024). Antipsychotic drugs at 75: the past, present, and future of psychosis management. The Lancet, 403(10433), 1263-1277.

-

ResearchGate. Tandem cationic cyclisation–aziridinium ion formation–nucleophilicring opening: new methodology for the stereocontrolled synthesis of substitutedpyrrolidines. [Link]

-

PubChem. Bis(2-chloroethyl)amine hydrochloride. [Link]

-

Chromatography Forum. 2-Chloroethylamine on hplc. [Link]

- Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline.

- Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

-

AFT Chemicals. 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. [Link]

-

ResearchGate. Experimental and theoretical FT-IR and FT-Raman spectroscopic analysis of N1-methyl-2-chloroaniline. [Link]

-

PharmaCompass. N-methylethanamine; N-Methylbis(2-chloroethyl)amine hydrochloride; Bis(2-Chloroethyl)methylamine; Nitrogen mustard. [Link]

-

ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

-

Taylor & Francis Online. Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

YouTube. Determining a Structure with IR and NMR. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

-

YouTube. 1H NMR Overview - Solving Structures using a Partial Structure Analysis Approach. [Link]

Sources

- 1. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

- 2. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 3. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 4. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (2-Chloroethyl)(ethyl)amine Hydrochloride|4535-87-9 [benchchem.com]

- 7. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2-Chloroethyl)(ethyl)methylamine hydrochloride | C5H13Cl2N | CID 25021949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloroethylamine on hplc - Chromatography Forum [chromforum.org]

- 10. bre.com [bre.com]

- 11. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

The Genesis of a Cytotoxic Era: A Technical Guide to the Historical Research Applications of (2-Chloroethyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical research applications of (2-chloroethyl)methylamine, a monofunctional nitrogen mustard that, alongside its more famous bifunctional and trifunctional counterparts, played a pivotal role in the dawn of chemotherapy. We will explore its origins in chemical warfare research, its fundamental chemical properties that dictated its biological activity, and its crucial role as a model compound for understanding the mechanisms of DNA alkylation. This guide will provide an in-depth look at the early experimental methodologies used to study its cytotoxicity, its application in animal models of cancer, and its utility as a synthetic intermediate. By examining the foundational research on this seemingly simple molecule, we gain a deeper appreciation for the scientific rigor and serendipitous discoveries that paved the way for modern cancer therapeutics.

Introduction: From Chemical Warfare to a Glimmer of Hope

The story of (2-chloroethyl)methylamine is intrinsically linked to the larger narrative of the nitrogen mustards, a class of compounds that emerged from the shadows of chemical warfare research during World War II.[1] The devastating vesicant and cytotoxic properties of sulfur mustard in World War I prompted extensive investigation into related compounds.[2] It was during this period that nitrogen-containing analogues, the nitrogen mustards, were synthesized and studied.[3]

A pivotal moment in this research occurred at the Yale School of Medicine, where pharmacologists Louis S. Goodman and Alfred Gilman were tasked with investigating the pharmacological actions of these agents.[4] Their classified research revealed that nitrogen mustards, particularly the bifunctional derivative mechlorethamine (N-methyl-bis(2-chloroethyl)amine or HN2), exhibited profound cytotoxic effects on lymphoid and hematopoietic tissues.[3] This led to the groundbreaking and clandestine clinical trials in December 1942, where patients with lymphoma showed remarkable, albeit temporary, tumor regression.[1][2]

While the bifunctional mechlorethamine took center stage as the first clinically used chemotherapeutic agent, the monofunctional (2-chloroethyl)methylamine served as a crucial tool for dissecting the fundamental mechanisms of action of this new class of drugs. Its ability to form a single alkylating adduct with cellular macromolecules allowed researchers to study the initial events of DNA damage without the complexities of inter- and intrastrand cross-linking.

Physicochemical Properties and Synthesis

The biological activity of (2-chloroethyl)methylamine is a direct consequence of its chemical structure and reactivity. Understanding these properties is essential to appreciating its historical research applications.

| Property | Value | Reference |

| Molecular Formula | C3H8ClN | [5] |

| Molecular Weight | 93.55 g/mol | [5] |

| CAS Number | 32315-92-7 | [5] |

| Appearance | Flaky crystal (hydrochloride salt) | [6] |

| Key Functional Groups | Secondary amine, Alkyl chloride |

Historical Synthesis

Experimental Protocol: Synthesis of (2-Chloroethyl)methylamine Hydrochloride

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with N-methylethanolamine. An inert solvent such as chloroform or benzene would likely have been used.

-

Chlorination: Thionyl chloride is added dropwise to the stirred solution of N-methylethanolamine. The reaction is exothermic and would have been controlled by cooling the flask in an ice bath. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

-

Reaction Completion and Workup: After the addition of thionyl chloride is complete, the reaction mixture is gently heated to reflux to ensure complete conversion. The excess thionyl chloride and solvent are then removed by distillation.

-

Isolation and Purification: The resulting crude product, (2-chloroethyl)methylamine hydrochloride, is a solid. It would have been purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to yield the final crystalline product.

Mechanism of Action: The Aziridinium Ion and DNA Alkylation

The cytotoxicity of (2-chloroethyl)methylamine stems from its ability to act as an alkylating agent, covalently modifying cellular nucleophiles, with DNA being the primary target.

Formation of the Aziridinium Ion

The key to the reactivity of (2-chloroethyl)methylamine is the intramolecular cyclization to form a highly reactive and unstable three-membered ring intermediate called the aziridinium ion.[1][9] This is the rate-determining step in its mechanism of action. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion.

Figure 1: Formation of the reactive aziridinium ion.

DNA Alkylation

The highly electrophilic aziridinium ion is then susceptible to attack by nucleophiles. Within the cell, the most significant nucleophilic sites are on the DNA bases. The primary site of alkylation by nitrogen mustards is the N7 position of guanine. To a lesser extent, the N3 position of adenine can also be alkylated.

Figure 2: DNA alkylation by the aziridinium ion.

Experimental Protocol: Historical In Vitro DNA Alkylation Assay

While modern techniques like mass spectrometry and capillary electrophoresis provide precise identification of DNA adducts, early researchers relied on less direct methods. A plausible historical protocol would have involved the following steps:

-

DNA Isolation: Calf thymus DNA, a readily available source of DNA, would be purified.

-

Incubation with (2-chloroethyl)methylamine: The purified DNA would be incubated with a known concentration of (2-chloroethyl)methylamine in a buffered solution at a physiological pH and temperature (e.g., pH 7.4, 37°C).

-

Hydrolysis of DNA: After incubation, the DNA would be hydrolyzed to its constituent bases, typically using a mild acid treatment (e.g., perchloric acid).

-

Chromatographic Separation: The resulting mixture of normal and alkylated bases would be separated using paper chromatography or early forms of column chromatography.

-

Detection and Quantification: The separated bases would be visualized under UV light, and the spots corresponding to the alkylated purines would be eluted and quantified using UV spectrophotometry. By comparing the absorbance of the alkylated bases to that of the normal bases, an estimate of the extent of DNA alkylation could be obtained.

Cytotoxicity and Early Cancer Research

The discovery of the lympholytic effects of nitrogen mustards spurred research into their potential as anticancer agents. (2-chloroethyl)methylamine, as a monofunctional agent, was instrumental in establishing the fundamental principles of alkylating agent cytotoxicity.

In Vitro Cytotoxicity Assays

Early in vitro studies were crucial for determining the dose-dependent toxicity of these compounds and for comparing the efficacy of different analogues.

Experimental Protocol: Historical In Vitro Cytotoxicity Assay (e.g., Dye Exclusion Method)

-

Cell Culture: Early cancer research utilized established cell lines, such as murine leukemia L1210 cells, which could be maintained in culture.

-

Drug Exposure: The cells would be incubated with varying concentrations of (2-chloroethyl)methylamine for a defined period.

-

Viability Assessment: After exposure, the cells would be stained with a vital dye, such as trypan blue. Viable cells with intact cell membranes would exclude the dye and remain unstained, while non-viable cells with compromised membranes would take up the dye and appear blue.

-